Methyl 2-(2,5-dioxooxolan-3-yl)acetate: A Technical Guide for Chemical Researchers
Methyl 2-(2,5-dioxooxolan-3-yl)acetate: A Technical Guide for Chemical Researchers
Introduction
Methyl 2-(2,5-dioxooxolan-3-yl)acetate, registered under CAS number 88067-07-6, is a chemical intermediate with significant potential in organic synthesis and drug development.[1] Its structure incorporates a reactive succinic anhydride moiety and a methyl ester, making it a versatile building block for the introduction of dicarboxylic acid functionalities and for the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known properties, potential synthesis, and likely reactivity of this compound, drawing upon established principles of organic chemistry and data from related succinic anhydride derivatives. It is important to note that while the existence of this compound is confirmed through chemical supplier listings, detailed experimental data in the public domain is scarce.[1][2] Consequently, this document integrates theoretical insights with data from analogous structures to offer a predictive but scientifically grounded perspective for researchers.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of Methyl 2-(2,5-dioxooxolan-3-yl)acetate are not extensively reported in the scientific literature. However, based on its chemical structure and data from analogous compounds, the following properties can be anticipated.
| Property | Value | Source |
| CAS Number | 88067-07-6 | [1][2] |
| Molecular Formula | C₇H₈O₅ | Inferred from structure |
| Molecular Weight | 172.13 g/mol | [1] |
| Appearance | Likely a colorless solid or oily liquid | Inferred from related compounds[3] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and reactive with protic solvents like water and alcohols. | Inferred from chemical structure[4] |
| Melting Point | Not available. Succinic anhydride has a melting point of 119-120 °C. Substitution may alter this value. | [5] |
| Boiling Point | Not available. Likely to decompose at higher temperatures. | Inferred from thermal stability of related compounds[3] |
Proposed Synthesis
A plausible synthetic route to Methyl 2-(2,5-dioxooxolan-3-yl)acetate involves the reaction of a suitable precursor with maleic anhydride, followed by esterification. A potential pathway is outlined below.
Experimental Protocol: Synthesis via Ene Reaction
This proposed synthesis is based on the well-established Alder-ene reaction of alkenes with maleic anhydride.[5]
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Step 1: Ene Reaction.
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acrylate (1.0 equivalent) in a suitable solvent such as toluene.
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Add maleic anhydride (1.1 equivalents).
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction typically requires several hours.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure to yield the crude product, an alkenylsuccinic anhydride.
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Step 2: Isomerization (if necessary).
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The initial ene adduct may require isomerization to the desired 3-substituted succinic anhydride. This can sometimes be achieved thermally or through acid/base catalysis.
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-
Step 3: Purification.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Caption: Proposed synthesis of Methyl 2-(2,5-dioxooxolan-3-yl)acetate.
Reactivity and Mechanistic Insights
The reactivity of Methyl 2-(2,5-dioxooxolan-3-yl)acetate is dominated by the succinic anhydride ring. This moiety is susceptible to nucleophilic attack, leading to ring-opening.
Hydrolysis
In the presence of water, the anhydride ring will readily hydrolyze to form the corresponding dicarboxylic acid.[5]
Caption: Hydrolysis of Methyl 2-(2,5-dioxooxolan-3-yl)acetate.
Alcoholysis
Reaction with alcohols will result in the formation of a monoester derivative of the dicarboxylic acid.[5] This reaction is fundamental to its use as a linker.
Amidation
Amines will react similarly to form an amide linkage, which is a common strategy in bioconjugation and drug delivery. The kinetics of amidation of succinic anhydride have been studied and are relevant to this compound.[6]
Applications in Drug Development
Succinic anhydrides are valuable reagents in the pharmaceutical industry.[7] They are used as non-cleavable linkers in the development of Antibody-Drug Conjugates (ADCs).[4][8] The anhydride can react with nucleophilic residues on a protein (such as lysine) to form a stable amide bond, tethering a therapeutic agent to the antibody. The methyl ester of Methyl 2-(2,5-dioxooxolan-3-yl)acetate could then be hydrolyzed to provide a free carboxylic acid for further conjugation or to modulate the physicochemical properties of the final conjugate.
Succinic acid and its derivatives are also recognized as generally safe (GRAS) by the FDA, which can be advantageous in drug formulation.[9]
Spectroscopic Characterization (Predicted)
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Infrared (IR) Spectroscopy: Characteristic strong carbonyl stretching bands for the anhydride would be expected around 1785 cm⁻¹ and 1863 cm⁻¹.[3] A distinct carbonyl stretch for the methyl ester should appear around 1730-1740 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A singlet for the methyl ester protons would likely appear around 3.7 ppm. The protons on the succinic anhydride ring would exhibit complex splitting patterns in the 2.5-3.5 ppm region.
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¹³C NMR: Carbonyl carbons for the anhydride and the ester would be visible in the 170-180 ppm range. The methyl ester carbon would be expected around 52 ppm.
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Mass Spectrometry (MS): GC-MS has been shown to be a feasible technique for the analysis of succinic anhydrides.[10] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Safety and Handling
Specific safety data for Methyl 2-(2,5-dioxooxolan-3-yl)acetate is not available. However, based on the reactivity of succinic anhydride, it should be handled with care in a well-ventilated fume hood. It is likely to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. The compound should be stored in a cool, dry place, away from moisture to prevent hydrolysis.
Conclusion
Methyl 2-(2,5-dioxooxolan-3-yl)acetate is a promising, albeit undercharacterized, chemical intermediate. Its bifunctional nature, combining a reactive anhydride and a stable ester, makes it a valuable tool for organic synthesis, particularly in the construction of linkers for bioconjugation and in the development of novel therapeutic agents. While a lack of comprehensive experimental data necessitates a predictive approach to its properties and reactivity, the well-established chemistry of succinic anhydrides provides a solid foundation for its application in research and development. Further investigation into the synthesis and characterization of this compound is warranted to fully unlock its potential.
References
- Manzoor, S., et al. (2005). Synthesis and characterization of oleic succinic anhydrides: Structure-property relations. Journal of the American Oil Chemists' Society, 82(4), 277-282.
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Wikipedia. (n.d.). Succinic anhydride. Retrieved February 13, 2026, from [Link]
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Wikipedia. (n.d.). Alkenylsuccinic anhydrides. Retrieved February 13, 2026, from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved February 13, 2026, from [Link]
- Hubbe, M. A., et al. (2019). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. BioResources, 14(3), 7539-7575.
- Kozminykh, V. O., et al. (2006). Amidation kinetics of succinic anhydride by amine-containing drugs. Pharmaceutical Chemistry Journal, 40(1), 24-27.
- Calder, A. G., & Smith, A. (1977). GC-MS Measurement of Deuterium in Succinic Anhydride and TMS-Succinate. An Isotope Memory Effect with Succinic Anhydride. Biomedical Mass Spectrometry, 4(5), 322-325.
- Funari, S. S., et al. (2019). Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. Crystals, 9(12), 629.
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ResearchGate. (n.d.). GC-MS spectra of Fr 3; 1: succinic anhydride; 2: mono-methyl succinate; 3: succinic acid. Retrieved February 13, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Succinic anhydride. Retrieved February 13, 2026, from [Link]
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Broadview Technologies, Inc. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved February 13, 2026, from [Link]
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SIELC Technologies. (n.d.). Succinic anhydride. Retrieved February 13, 2026, from [Link]
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